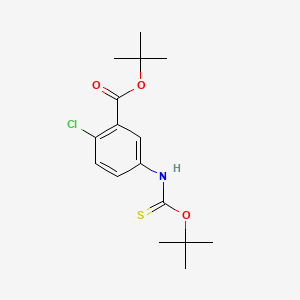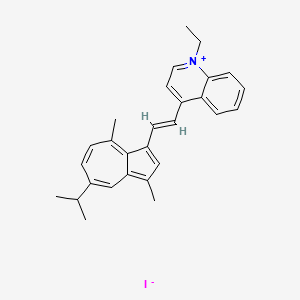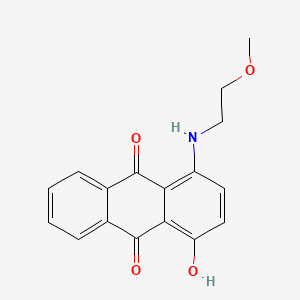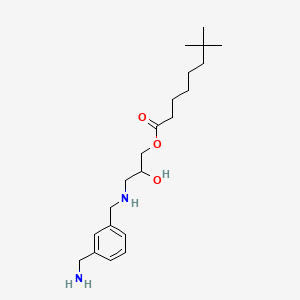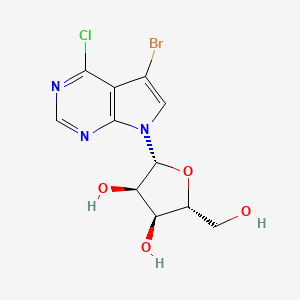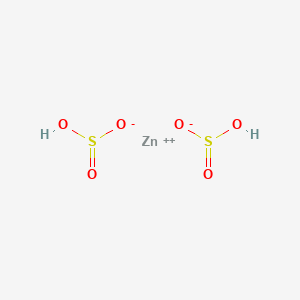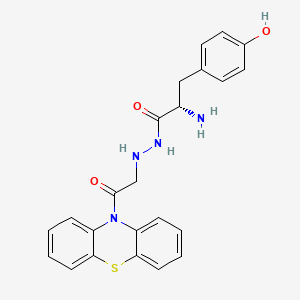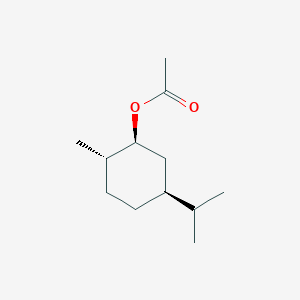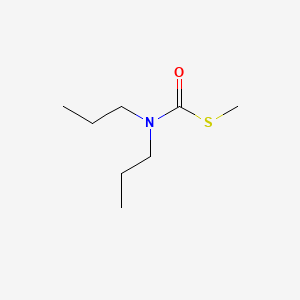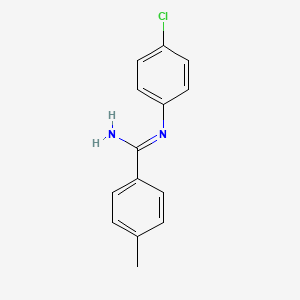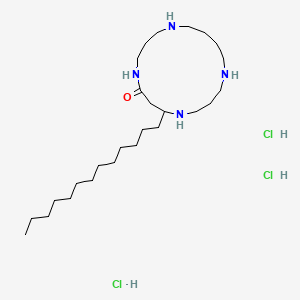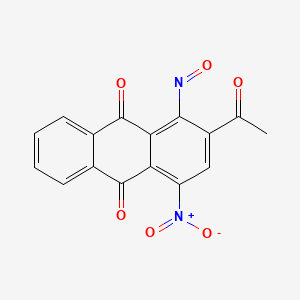
2-Acetyl-4-nitro-1-nitrosoanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-nitro-1-nitrosoanthraquinone is an organic compound with the molecular formula C16H8N2O6 and a molecular weight of 324.24 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in dyes, pigments, and pharmaceuticals . The structure of this compound includes an anthraquinone core substituted with acetyl, nitro, and nitroso groups, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 2-Acetyl-4-nitro-1-nitrosoanthraquinone typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 9-nitroanthracene . This intermediate is then subjected to further nitration and acetylation reactions under controlled conditions to yield the final product . Industrial production methods often involve the use of glacial acetic acid and concentrated nitric acid as reagents, with reaction temperatures carefully maintained to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Acetyl-4-nitro-1-nitrosoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in the formation of aminoanthraquinone derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Acetyl-4-nitro-1-nitrosoanthraquinone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-nitro-1-nitrosoanthraquinone involves its interaction with cellular proteins and enzymes. The nitro and nitroso groups can participate in redox reactions, affecting cellular oxidative stress pathways . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity .
Comparaison Avec Des Composés Similaires
2-Acetyl-4-nitro-1-nitrosoanthraquinone is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:
1,4-Diaminoanthraquinone: Known for its use in dye synthesis and biological studies.
2-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs.
9,10-Anthraquinone: A parent compound for many derivatives used in various industrial applications.
These compounds share the anthraquinone core but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
94199-58-3 |
|---|---|
Formule moléculaire |
C16H8N2O6 |
Poids moléculaire |
324.24 g/mol |
Nom IUPAC |
2-acetyl-4-nitro-1-nitrosoanthracene-9,10-dione |
InChI |
InChI=1S/C16H8N2O6/c1-7(19)10-6-11(18(23)24)12-13(14(10)17-22)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,1H3 |
Clé InChI |
CSJUKGNLUWPQDW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C2C(=C1N=O)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


